molecular formula C10H17NO2 B13509624 Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 864185-81-9

Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B13509624
CAS No.: 864185-81-9
M. Wt: 183.25 g/mol
InChI Key: BFZUEHILBXRWGT-IWSPIJDZSA-N
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Description

Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate is a bicyclic compound featuring a pyrrolidine ring fused to a cyclopentane system. Its stereochemistry (1R,3aS,6aR) is critical for its reactivity and applications in asymmetric synthesis, particularly as a chiral building block in pharmaceuticals and bioactive molecules . The ethyl ester group enhances its solubility in organic solvents, making it a versatile intermediate in coupling reactions, such as peptide bond formation using reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) .

The compound is commercially available as a hydrochloride salt (CAS 1147103-42-1) with a molecular weight of 219.71 g/mol (C₁₀H₁₈ClNO₂). It is typically >95% pure by HPLC analysis and stored under dry, room-temperature conditions . Its hydrochloride form improves stability and crystallinity, which is advantageous for pharmaceutical applications .

Properties

CAS No.

864185-81-9

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl (3R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1

InChI Key

BFZUEHILBXRWGT-IWSPIJDZSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2CCC[C@@H]2CN1

Canonical SMILES

CCOC(=O)C1C2CCCC2CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be achieved through several methods. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of catalytic amounts of iron (III) chloride in water allows for the synthesis of N-substituted pyrroles under mild reaction conditions . This method is both practical and economical, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrrole ring, which is known for its reactivity.

Common Reagents and Conditions: Common reagents used in these reactions include boronic acids, diols, and primary amines. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines provides N-substituted pyrroles . The reaction proceeds at room temperature with an O2 balloon as the oxidant, using commercially available materials as the substrates and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids results in substituted pyrroles in excellent yields .

Scientific Research Applications

Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, this compound has industrial applications, such as in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with enzymes and receptors in the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl Derivatives

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate (CAS 907606-68-2)
  • Molecular Formula: C₁₄H₂₃NO₆
  • Molecular Weight : 301.34 g/mol
  • Key Differences :
    • The tert-butyl group provides steric bulk, enhancing stability against hydrolysis compared to the ethyl ester .
    • The oxalate counterion increases polarity, improving solubility in polar solvents .
    • Used in high-purity syntheses (up to 99.999%) for advanced pharmaceutical intermediates .
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Key Differences :
    • The 5-oxo group introduces a ketone functionality, enabling further derivatization (e.g., nucleophilic additions) .
    • Reduced saturation (hexahydro vs. octahydro) alters ring rigidity, affecting conformational flexibility .

Piperidine and Pyrrolidine Analogues

(2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate (CAS 74892-82-3)
  • Molecular Formula: C₉H₁₇NO₂
  • Molecular Weight : 171.24 g/mol
  • Key Differences: Piperidine ring (6-membered) vs. pyrrolidine (5-membered) increases conformational flexibility .
Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS 1594065-65-2)
  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Key Differences :
    • Partial unsaturation (tetrahydro) reduces ring saturation, increasing electron density and reactivity toward electrophiles .
    • Lower molecular weight may improve bioavailability in drug design .

Functionalized Derivatives

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 926276-11-1)
  • Molecular Formula: C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol
  • Key Differences :
    • Free carboxylic acid replaces the ester, enabling direct conjugation with amines or alcohols .
    • Lower lipophilicity compared to the ethyl ester impacts membrane permeability in biological systems .

Biological Activity

Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula: C10H17NO2
  • Molecular Weight: 183.25 g/mol
  • CAS Number: 72183111

The compound features a bicyclic structure that contributes to its biological activity and interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action that contribute to its pharmacological effects:

  • Retinol Binding Protein 4 (RBP4) Antagonism :
    • The compound has been identified as an antagonist of RBP4, which plays a crucial role in the transport of retinol. In studies involving animal models, it demonstrated a significant reduction in serum RBP4 levels, suggesting potential applications in treating conditions like age-related macular degeneration (AMD) .
  • Anti-inflammatory Properties :
    • Research has shown that derivatives of octahydrocyclopenta[c]pyrrole compounds exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses .
  • Neuroprotective Effects :
    • Some studies have suggested that octahydrocyclopenta[c]pyrrole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .

Study 1: RBP4 Binding and Pharmacokinetics

In a study published in European PMC, the effects of a related compound on RBP4 binding were evaluated. The analogue exhibited favorable in vitro binding properties and demonstrated robust pharmacokinetic profiles in rodent models, achieving over 85% reduction in serum RBP4 levels after administration . This suggests that this compound could be beneficial for conditions associated with elevated RBP4.

Study 2: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of octahydrocyclopenta[c]pyrrole derivatives highlighted their ability to suppress inflammatory mediators in vitro. The findings suggested that these compounds could serve as promising candidates for developing new anti-inflammatory agents .

Study 3: Neuroprotection

Research focusing on neuroprotective properties indicated that octahydrocyclopenta[c]pyrrole derivatives could prevent neuronal cell death induced by oxidative stress. This opens avenues for exploring their use in neurodegenerative disorders such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
RBP4 AntagonismInhibition of retinol transport
Anti-inflammatoryModulation of cytokine release
NeuroprotectionProtection against oxidative stress

Q & A

Q. What are the common synthetic routes for Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via peptide coupling or esterification. A validated method involves reacting (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid with ethyl alcohol using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in a DCM/DMF solvent system. Reaction optimization includes controlling stoichiometry (e.g., 1:1.1 molar ratio of acid to alcohol) and using 4-methylmorpholine as a base to neutralize HCl byproducts. Post-synthesis, purification via crystallization (e.g., petroleum ether) yields high enantiomeric purity (>99% ee) .

Q. Which analytical techniques are critical for characterizing the compound’s purity and stereochemistry?

High-performance liquid chromatography (HPLC) with chiral columns is essential for assessing enantiomeric purity. Mass spectrometry (MS) confirms molecular weight (e.g., 219.71 g/mol for the hydrochloride salt). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, resolves stereochemistry by analyzing coupling constants in the cyclopenta[c]pyrrole ring system. X-ray crystallography may validate absolute configuration in crystalline derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a dark, dry environment at 2–8°C to prevent hydrolysis of the ester group. Use inert gas (e.g., argon) for long-term storage of solutions. Safety protocols include wearing nitrile gloves and eye protection due to potential irritancy (H315, H319 hazards) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to scale production while maintaining enantiomeric excess?

Continuous flow reactors improve scalability by enhancing heat/mass transfer and reducing side reactions. For example, coupling reactions in microreactors at 25°C with residence times <10 hours minimize racemization. Catalytic asymmetric methods (e.g., chiral auxiliaries) can replace stoichiometric reagents to reduce costs. Post-reaction, simulated moving bed (SMB) chromatography achieves >99.7% ee at pilot scales .

Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To resolve these:

  • Standardize bioactivity assays using reference compounds (e.g., positive controls for antimicrobial activity).
  • Perform structure-activity relationship (SAR) studies to isolate contributions of the ester group vs. the pyrrolidine core.
  • Use molecular docking to predict binding affinities to targets like viral proteases, followed by kinetic studies (e.g., KiK_i measurements) .

Q. How can this compound serve as a scaffold for designing covalent peptidomimetic inhibitors?

The cyclopenta[c]pyrrole core provides rigidity for target engagement. Introduce electrophilic warheads (e.g., nitriles) at the ethyl ester position to enable covalent binding with catalytic residues (e.g., cysteine in 3CL proteases). Computational modeling (e.g., molecular dynamics) optimizes linker length and orientation. Biological validation includes IC50_{50} determination and off-target profiling using kinome-wide screens .

Q. What are the challenges in correlating in vitro bioactivity with in vivo efficacy for derivatives?

Key challenges include poor pharmacokinetics (e.g., rapid ester hydrolysis in plasma) and off-target effects. Solutions:

  • Prodrug strategies (e.g., tert-butyl esters) to enhance metabolic stability.
  • Pharmacophore masking via PEGylation or liposomal encapsulation.
  • In vivo imaging (e.g., 18^{18}F-labeled analogs) to track biodistribution .

Methodological Considerations

Q. How do researchers validate the compound’s role in modulating enzyme activity?

Use enzyme inhibition assays (e.g., fluorescence-based protease assays) with varying substrate concentrations to determine KmK_m and VmaxV_{max} shifts. Confirm mechanism via Lineweaver-Burk plots. For covalent inhibitors, perform time-dependent inactivation studies and mass spectrometry to identify adduct formation .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

Density functional theory (DFT) calculates transition-state energies for ester hydrolysis or ring-opening reactions. Software like Gaussian or ORCA models solvent effects (e.g., ethanol vs. DMF). Machine learning platforms (e.g., Chemprop) forecast regioselectivity in electrophilic substitutions .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported cytotoxicity profiles across studies?

Variability may stem from impurity profiles (e.g., residual DMF) or cell permeability differences. Mitigation steps:

  • Reproduce assays using USP-grade compound.
  • Measure intracellular concentrations via LC-MS/MS.
  • Use isogenic cell lines to isolate genetic factors affecting toxicity .

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